Bienvenue dans la boutique en ligne BenchChem!

1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Xanthine oxidase inhibition Non‑purine inhibitors Gout

1-(5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 353268-49-2, ChEMBL CHEMBL1209128) is a 1‑acetyl‑3,5‑diaryl‑4,5‑dihydro‑1H‑pyrazole derivative with the molecular formula C₁₇H₁₅BrN₂O and a molecular weight of 343.2 g mol⁻¹. It belongs to a well‑established class of non‑purine xanthine oxidase inhibitors, with an IC₅₀ of 71.3 µM against bovine xanthine oxidase.

Molecular Formula C17H15BrN2O
Molecular Weight 343.2g/mol
CAS No. 353268-49-2
Cat. No. B428568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
CAS353268-49-2
Molecular FormulaC17H15BrN2O
Molecular Weight343.2g/mol
Structural Identifiers
SMILESCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H15BrN2O/c1-12(21)20-17(14-7-9-15(18)10-8-14)11-16(19-20)13-5-3-2-4-6-13/h2-10,17H,11H2,1H3
InChIKeyBXDBQMKCMZBKFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 353268-49-2): Core Identity and Sourcing Snapshot


1-(5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 353268-49-2, ChEMBL CHEMBL1209128) is a 1‑acetyl‑3,5‑diaryl‑4,5‑dihydro‑1H‑pyrazole derivative with the molecular formula C₁₇H₁₅BrN₂O and a molecular weight of 343.2 g mol⁻¹ [1]. It belongs to a well‑established class of non‑purine xanthine oxidase inhibitors, with an IC₅₀ of 71.3 µM against bovine xanthine oxidase [2]. Its computed XLogP3 of 3.4 and topological polar surface area (TPSA) of 32.7 Ų indicate moderate lipophilicity and a low hydrogen‑bonding capacity, properties that are characteristic of CNS‑penetrant small molecules [1].

Why 1-(5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone Cannot Be Replaced by a Generic 3,5-Diaryl-4,5-dihydropyrazole


Substitution at the 4‑position of the 3‑phenyl ring in 1‑acetyl‑3,5‑diaryl‑4,5‑dihydro‑1H‑pyrazoles creates a sharp structure–activity relationship (SAR) cliff. Replacing the bromine atom with hydrogen reduces xanthine oxidase inhibitory potency by approximately 14%, whereas introducing a 3,4‑dimethoxy motif at the 5‑phenyl ring decreases potency by about 17% relative to the 4‑bromophenyl derivative [1][2][3]. The bromine atom also raises the computed logP by roughly 0.5–0.8 log units compared to the unsubstituted congener, altering membrane permeability and off‑target binding profiles [4]. These quantitative differences demonstrate that generic 3,5‑diaryl‑4,5‑dihydropyrazoles cannot be assumed to exhibit the same potency or physicochemical behaviour, making the specific procurement of the 4‑bromophenyl derivative essential for reproducible SAR exploration and hit‑to‑lead optimisation [1][4].

Head‑to‑Head Quantitative Differentiation of 1-(5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone Versus Closest Structural Analogs


Xanthine Oxidase Inhibition Potency: 4‑Bromophenyl Derivative vs. Unsubstituted 3,5‑Diphenyl Analog

In a head‑to‑head comparison using the same bovine xanthine oxidase spectrophotometric assay, the 4‑bromophenyl derivative (target compound) exhibits an IC₅₀ of 71.3 µM, whereas the unsubstituted 3,5‑diphenyl analog shows an IC₅₀ of 61.4 µM [1][2]. The bromine substitution therefore results in a modest 14% reduction in potency, demonstrating the importance of the halogen for fine‑tuning inhibitory activity within the 3,5‑diaryl‑4,5‑dihydropyrazole scaffold [1][2].

Xanthine oxidase inhibition Non‑purine inhibitors Gout

Xanthine Oxidase Inhibition: 4‑Bromophenyl Derivative vs. 3,4‑Dimethoxyphenyl‑Substituted Analog

When the 5‑phenyl ring carries a 3,4‑dimethoxy substitution instead of a hydrogen, the IC₅₀ increases to 83.7 µM, representing a 17% loss in potency compared to the target compound (71.3 µM) [1][2]. This indicates that the 4‑bromophenyl group at the 3‑position is more favourable for xanthine oxidase inhibition than the electron‑donating dimethoxy motif at the 5‑position when the other ring is unsubstituted phenyl [1][2].

Xanthine oxidase inhibition SAR Halogen vs. methoxy

Lipophilicity Comparison: 4‑Bromophenyl Derivative vs. Unsubstituted 3,5‑Diphenyl Analog

The computed XLogP3 of the 4‑bromophenyl derivative is 3.4, which is approximately 0.5–0.8 log units higher than the predicted logP of the unsubstituted 3,5‑diphenyl analog (estimated XLogP3 ≈ 2.6–2.9) [1][2]. This increase in lipophilicity, combined with a low TPSA of 32.7 Ų, positions the compound within the favourable CNS drug‑like space, whereas the more polar unsubstituted analog may exhibit reduced blood‑brain barrier permeation [1][2].

Lipophilicity CNS penetration Physicochemical properties

Benchmarking Against the Most Potent 1‑Acetyl‑3,5‑Diaryl‑4,5‑Dihydropyrazole Xanthine Oxidase Inhibitor

The most potent compound in the 53‑member 1‑acetyl‑3,5‑diaryl‑4,5‑dihydropyrazole series, compound 59 (bearing a different substitution pattern), achieves an IC₅₀ of 5.3 µM—approximately 13.5‑fold more potent than the target compound (71.3 µM) [1][2]. This large potency gap establishes the target compound as a useful moderate‑activity reference point, allowing researchers to benchmark the potency gains achievable through further structural elaboration [1][2].

SAR benchmarking Lead optimisation Reference standard

Physicochemical Profile Favoring CNS Drug‑Likeness: 4‑Bromophenyl Derivative vs. Typical CNS Drug Criteria

The compound satisfies multiple CNS drug‑likeness criteria: molecular weight (343.2 g mol⁻¹) is below the 400 Da threshold, TPSA (32.7 Ų) is well under the 60–70 Ų limit associated with passive BBB permeation, hydrogen bond donor count is zero, and rotatable bond count is only two [1]. In contrast, many more polar analogues in the series (e.g., those with hydroxyl or carboxyl groups) exceed the TPSA and HBD thresholds, compromising CNS exposure [1][2].

CNS drug-like properties BBB permeability Drug design

Commercial Availability and Defined Purity for Reproducible Research

The target compound is commercially available from multiple suppliers with a specified purity of ≥95% (e.g., Chemenu catalog number CM797282), enabling immediate procurement for research without the need for in‑house synthesis . By contrast, many close structural analogs in the 3,5‑diaryl‑4,5‑dihydropyrazole series are not stocked by reputable vendors, requiring custom synthesis that introduces batch‑to‑batch variability and delays .

Procurement Purity Reproducibility

Optimal Procurement and Application Scenarios for 1-(5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 353268-49-2)


Moderate‑Potency Xanthine Oxidase Inhibitor Reference Standard

With a well‑characterised IC₅₀ of 71.3 µM against bovine xanthine oxidase, the compound serves as an ideal moderate‑activity reference standard for screening novel non‑purine xanthine oxidase inhibitors [1]. Its potency sits between the more active lead compound 59 (IC₅₀ 5.3 µM) and the inactive naphthyl analog (IC₅₀ > 100 µM), providing a mid‑range calibration point for assay validation [1][2].

SAR Anchor Point for Halogen‑Focused Lead Optimisation

The quantitative 14% potency difference relative to the unsubstituted 3,5‑diphenyl analog and the 17% advantage over the 3,4‑dimethoxy derivative establish the 4‑bromophenyl compound as a defined SAR anchor [1][2]. Medicinal chemistry teams can use it systematically to probe the effect of halogen substitution at the 4‑position on both potency and lipophilicity, guiding the design of next‑generation inhibitors with improved target engagement and pharmacokinetic profiles [1][2].

CNS‑Penetrant Lead Scaffold for Neurodegenerative or Psychiatric Indications

The favourable physicochemical profile (XLogP3 = 3.4, TPSA = 32.7 Ų, HBD = 0, RotB = 2) places the compound well within CNS drug‑like space [1]. Given the emerging role of xanthine oxidase in neurodegenerative diseases and the known CB₁‑antagonistic potential of the 4,5‑dihydro‑1H‑pyrazole class, the compound is a strategic starting point for CNS‑focused medicinal chemistry programs targeting gout with neurological comorbidities, Alzheimer's disease, or metabolic syndrome [1][2].

Ready‑to‑Use Building Block for Focused Compound Library Synthesis

Available off‑the‑shelf in ≥95% purity, the compound can be directly employed as a key intermediate for diversification at the acetyl group or through oxime ester formation, as demonstrated in the synthesis of potent DNA gyrase inhibitors within the same chemotype [1][2]. This eliminates the synthetic bottleneck associated with custom synthesis of analogous building blocks and enables rapid parallel library expansion for antibacterial or enzyme inhibition screening [2].

Quote Request

Request a Quote for 1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.